REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:11])[CH3:10].[CH3:18][C:19]([CH3:21])=[O:20].N1C=CN=C1.Cl[Si:28]([CH3:31])([CH3:30])[CH3:29]>CCCCCCC.O.CN(C=O)C.C1COCC1>[CH3:18][C:19]([O:20][Si:28]([CH3:31])([CH3:30])[CH3:29])([CH3:21])[CH2:10][C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
1.05 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
151 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
217.6 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at about −50° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the batch at about −50° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the mixture at about −50° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at about −50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
|
CUSTOM
|
Details
|
the resultant organic phase is collected
|
Type
|
WASH
|
Details
|
washed with water (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated to an oil
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction mixture at no more than 35° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resultant organic phase is collected
|
Type
|
WASH
|
Details
|
washed with water (3×500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled at 1-3 mm Hg (product distills at 83-88° C.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |